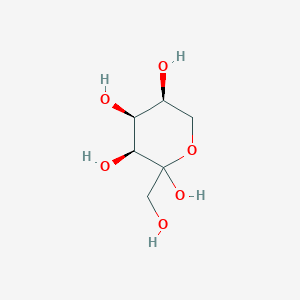

(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Psicose, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is found in very small quantities in nature and has gained attention due to its potential as a low-calorie sweetener. L-Psicose has approximately 70% of the sweetness of sucrose but only 0.3% of the energy, making it an attractive alternative for reducing caloric intake .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Psicose can be synthesized through the isomerization of D-fructose using enzymatic methods. One common approach involves the use of D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to L-Psicose under mild conditions . Another method involves the hydroxy methylation of ribono lactone to produce L-Psicose derivatives .

Industrial Production Methods

Industrial production of L-Psicose typically involves enzymatic isomerization of D-fructose. This process is thermodynamically unfavorable, resulting in low yield and purity, which necessitates substantial downstream processing to obtain a high-purity product . Recent advancements have explored the use of engineered Escherichia coli strains to produce L-Psicose from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps .

Análisis De Reacciones Químicas

Types of Reactions

L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: L-Psicose can be oxidized using mild oxidizing agents such as bromine water or nitric acid.

Reduction: Reduction of L-Psicose can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Substitution reactions involving L-Psicose often require the use of protecting groups to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Psicose, such as L-psicofuranosides and other polyhydroxylated compounds .

Aplicaciones Científicas De Investigación

L-Psicose has a wide range of scientific research applications:

Biology: Studied for its potential effects on metabolic pathways and its role as a low-calorie sweetener.

Medicine: Investigated for its potential to reduce blood glucose levels and its neuroprotective effects.

Industry: Utilized in the food industry as a sugar substitute to reduce caloric content in various products.

Mecanismo De Acción

L-Psicose exerts its effects primarily through its interaction with metabolic pathways. It is poorly absorbed in the digestive tract, leading to minimal caloric contribution. L-Psicose has been shown to inhibit hepatic lipogenic enzymes and intestinal α-glycosidase, which helps reduce body fat accumulation and blood glucose levels .

Comparación Con Compuestos Similares

L-Psicose is often compared with other rare sugars such as D-tagatose, D-allose, and L-sorbose. While all these sugars share similar low-calorie properties, L-Psicose is unique due to its specific epimerization at the C-3 position of D-fructose . This structural difference contributes to its distinct metabolic effects and potential health benefits.

Similar Compounds

D-tagatose: Another low-calorie sweetener with similar properties but different metabolic pathways.

D-allose: Known for its antioxidant properties and potential health benefits.

L-sorbose: Used in the synthesis of vitamin C and other industrial applications.

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m0/s1 |

Clave InChI |

LKDRXBCSQODPBY-NNXAEHONSA-N |

SMILES isomérico |

C1[C@@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)

![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)

![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)